molecular formula C15H16O2 B1210630 Bis(benzyloxy)methane CAS No. 2749-70-4

Bis(benzyloxy)methane

Cat. No.: B1210630
CAS No.: 2749-70-4
M. Wt: 228.29 g/mol
InChI Key: JCTHGPXQXLMSDK-UHFFFAOYSA-N
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Description

Bis(benzyloxy)methane: is an organic compound with the molecular formula C15H16O2 . It is also known by other names such as benzyl alcohol formal and dibenzylformal . This compound is characterized by two benzyloxy groups attached to a central methylene group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Future Directions

The future directions for research on Bis(benzyloxy)methane could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its classification as a benzene and substituted derivative, it may also be of interest to investigate its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(benzyloxy)methane can be synthesized through the reaction of benzyl alcohol with formaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the methylene bridge between the two benzyloxy groups . The general reaction is as follows: [ 2 \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{OCH}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(benzyloxy)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Benzyl halides.

Mechanism of Action

The mechanism of action of bis(benzyloxy)methane involves its ability to undergo various chemical transformations. The benzyloxy groups can participate in nucleophilic and electrophilic reactions, making the compound a versatile intermediate. The methylene bridge provides a flexible linkage that can be modified to introduce different functional groups .

Comparison with Similar Compounds

  • Benzyl alcohol formal
  • Dibenzylformal
  • Bis(phenylmethoxy)methane
  • Formaldehyde dibenzyl acetal

Comparison: Bis(benzyloxy)methane is unique due to its dual benzyloxy groups, which provide enhanced reactivity compared to similar compounds.

Properties

IUPAC Name

phenylmethoxymethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-3-7-14(8-4-1)11-16-13-17-12-15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTHGPXQXLMSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181905
Record name Preventol D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2749-70-4
Record name Preventol D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Preventol D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde dibenzyl acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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